2-(1,3-benzodioxol-5-yloxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2H-1,3-benzodioxole with appropriate reagents to introduce the 5-yloxy group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving ethoxymethyl groups and other necessary reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiadiazole moieties play a crucial role in binding to these targets, influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-yloxy)benzaldehyde
- 2-(2H-1,3-benzodioxol-5-yloxy)benzonitrile
- 2-(2H-1,3-benzodioxol-5-yloxy)-5-nitrobenzaldehyde
Uniqueness
Compared to similar compounds, 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-[5-(ETHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE stands out due to its combined benzodioxole and thiadiazole structures, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .
Properties
Molecular Formula |
C14H15N3O5S |
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Molecular Weight |
337.35 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H15N3O5S/c1-2-19-7-13-16-17-14(23-13)15-12(18)6-20-9-3-4-10-11(5-9)22-8-21-10/h3-5H,2,6-8H2,1H3,(H,15,17,18) |
InChI Key |
NNNLRJSOAFZPPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)OCO3 |
solubility |
19.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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